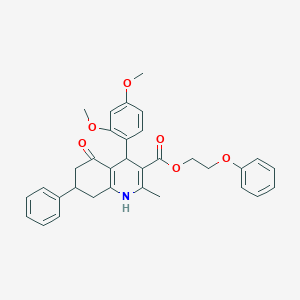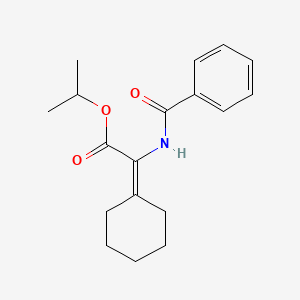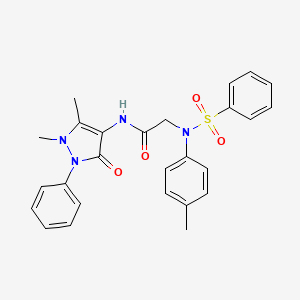![molecular formula C17H20BrNO3 B5011874 3-[5-(4-bromophenyl)-1-(3-methoxypropyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5011874.png)
3-[5-(4-bromophenyl)-1-(3-methoxypropyl)-1H-pyrrol-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(4-bromophenyl)-1-(3-methoxypropyl)-1H-pyrrol-2-yl]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as "BPP" and is a pyrrole derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
科学的研究の応用
BPP has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. BPP has also shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
作用機序
The mechanism of action of BPP involves its interaction with various cellular and molecular targets. BPP has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of inflammatory mediators. BPP also activates the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
BPP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BPP has also been found to decrease the levels of glucose and triglycerides in the blood.
実験室実験の利点と制限
BPP has several advantages for lab experiments, including its high purity and stability. However, one of the limitations of BPP is its low solubility in water, which can make it challenging to administer in certain experiments.
将来の方向性
There are several future directions for the research of BPP. One of the potential applications of BPP is in the treatment of cancer. Studies have shown that BPP has anti-tumor properties and could be used as a potential chemotherapeutic agent. Additionally, further research could be conducted to investigate the potential of BPP in the treatment of other diseases such as diabetes and Alzheimer's disease.
Conclusion:
In conclusion, 3-[5-(4-bromophenyl)-1-(3-methoxypropyl)-1H-pyrrol-2-yl]propanoic acid, or BPP, is a chemical compound that has shown promising results in various scientific studies. Its potential applications in the field of medicine make it an exciting area of research for future studies. However, further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of BPP.
合成法
The synthesis method of BPP involves the reaction between 4-bromoacetophenone, 3-methoxypropylamine, and ethyl 2-oxo-3-phenylpropanoate. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is then purified using chromatography techniques to obtain pure BPP.
特性
IUPAC Name |
3-[5-(4-bromophenyl)-1-(3-methoxypropyl)pyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-22-12-2-11-19-15(8-10-17(20)21)7-9-16(19)13-3-5-14(18)6-4-13/h3-7,9H,2,8,10-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSUUELFTWRUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC=C1C2=CC=C(C=C2)Br)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[6-methyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5011792.png)
![2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl acetate](/img/structure/B5011800.png)

![2-{1-ethyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-phenylacetamide](/img/structure/B5011817.png)
![3-{[bis(2-hydroxyethyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide](/img/structure/B5011820.png)
![N-[1-[(isobutylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B5011824.png)

![ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5011837.png)
![1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5011842.png)

![N-[(4-methoxyphenyl)(phenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5011846.png)
![3-(2-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5011866.png)

![5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5011882.png)